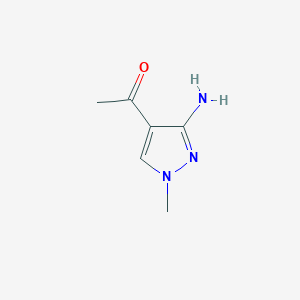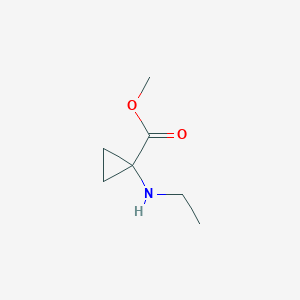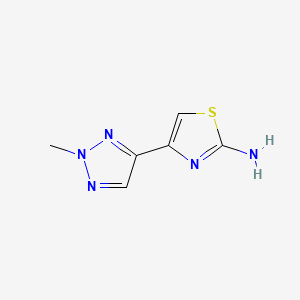![molecular formula C10H20N2O B13161202 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol](/img/structure/B13161202.png)
3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . This compound is used primarily for research purposes and has various applications in scientific studies.
Métodos De Preparación
The synthesis of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol involves several steps. One common method includes the use of boron reagents for Suzuki–Miyaura coupling . The reaction conditions typically involve mild and functional group-tolerant environments, making it suitable for various synthetic applications. Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research needs .
Análisis De Reacciones Químicas
3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol can be compared with other similar compounds, such as:
3-[1-(Aminomethyl)cyclobutyl]aniline: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
1-[1-(Aminomethyl)cyclobutyl]-3-methoxycyclobutan-1-ol: This compound has a similar cyclobutyl ring but different substituents, affecting its reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications in various fields of research .
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
3-[1-(aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c1-12-6-5-10(13,8-12)9(7-11)3-2-4-9/h13H,2-8,11H2,1H3 |
Clave InChI |
CWFSTIRBBTTZST-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1)(C2(CCC2)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride](/img/structure/B13161125.png)
amine](/img/structure/B13161128.png)

![1-[(Cyclopropylmethyl)amino]propan-2-one](/img/structure/B13161144.png)
![N-[1-(Aminomethyl)cyclopropyl]butanamide](/img/structure/B13161151.png)
![4-Ethyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B13161158.png)


![1-[1-(Aminomethyl)cyclopropyl]-3-ethylurea](/img/structure/B13161173.png)




![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-amine](/img/structure/B13161193.png)
